molecular formula C6H12O4S B13921389 (1-Methoxycyclopropyl)methyl methanesulfonate

(1-Methoxycyclopropyl)methyl methanesulfonate

Cat. No.: B13921389
M. Wt: 180.22 g/mol
InChI Key: DNFBTVRNIGSWIP-UHFFFAOYSA-N
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Description

(1-Methoxycyclopropyl)methyl methanesulfonate: is an organic compound that belongs to the class of methanesulfonate esters. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxycyclopropyl group attached to a methanesulfonate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl methanesulfonate typically involves the reaction of methanesulfonic acid with (1-Methoxycyclopropyl)methanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: None required

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield methanesulfonic acid and (1-Methoxycyclopropyl)methanol.

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide

    Hydrolysis: Aqueous acid or base

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products:

    Substitution: Various substituted cyclopropyl derivatives

    Hydrolysis: Methanesulfonic acid and (1-Methoxycyclopropyl)methanol

    Oxidation: Sulfoxides and sulfones

Scientific Research Applications

Chemistry: (1-Methoxycyclopropyl)methyl methanesulfonate is used as an alkylating agent in organic synthesis. It is employed in the preparation of various cyclopropyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins. It serves as a model compound to investigate the mechanisms of DNA damage and repair.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a candidate for use in chemotherapy.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of advanced polymers and resins.

Mechanism of Action

(1-Methoxycyclopropyl)methyl methanesulfonate exerts its effects primarily through alkylation. The methanesulfonate group acts as a leaving group, allowing the methoxycyclopropyl moiety to form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This alkylation can lead to the formation of cross-links, strand breaks, and other modifications that disrupt normal cellular processes. The molecular targets include nucleophilic centers such as the N7 position of guanine in DNA.

Comparison with Similar Compounds

    Methyl methanesulfonate: Another methanesulfonate ester with similar alkylating properties.

    Ethyl methanesulfonate: An ethyl derivative that also acts as an alkylating agent.

    Dimethyl sulfate: A related compound with two methanesulfonate groups, known for its strong alkylating activity.

Uniqueness: (1-Methoxycyclopropyl)methyl methanesulfonate is unique due to the presence of the methoxycyclopropyl group, which imparts distinct reactivity and selectivity in chemical reactions. This structural feature makes it a valuable tool in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(1-methoxycyclopropyl)methyl methanesulfonate

InChI

InChI=1S/C6H12O4S/c1-9-6(3-4-6)5-10-11(2,7)8/h3-5H2,1-2H3

InChI Key

DNFBTVRNIGSWIP-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)COS(=O)(=O)C

Origin of Product

United States

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